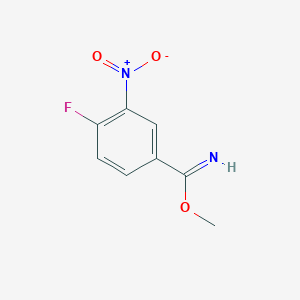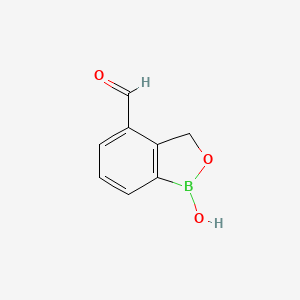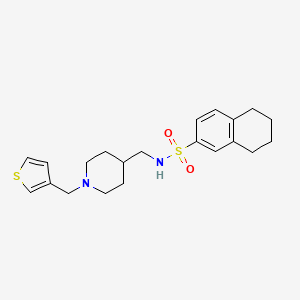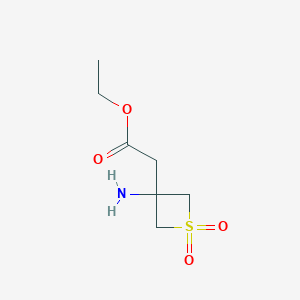methyl}-5-methyl-1,2-oxazole-3-carboxamide CAS No. 2094265-84-4](/img/structure/B2483286.png)
N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide, also known as BMOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BMOC is a small molecule that belongs to the class of oxazole derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide is not fully understood. However, studies have suggested that N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide exerts its antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide has been shown to exhibit various biochemical and physiological effects. Studies have shown that N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide can induce DNA damage and inhibit DNA synthesis in cancer cells. Additionally, N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide has been shown to inhibit the expression of various pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide has also been shown to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide has several advantages for lab experiments. N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide is a small molecule that can be easily synthesized using various methods. Additionally, N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide exhibits potent antitumor and anti-inflammatory activities, making it an attractive candidate for the development of novel therapeutic agents. However, N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide also has several limitations for lab experiments. N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide has low solubility in water, which can limit its bioavailability and efficacy. Additionally, N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide has not been extensively studied in vivo, and its safety and toxicity profiles are not fully understood.
Future Directions
N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide has significant potential for future research and development. Further studies are needed to elucidate the mechanism of action of N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide and its potential applications in various fields of scientific research. Additionally, future studies should focus on improving the solubility and bioavailability of N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide to enhance its therapeutic efficacy. Furthermore, in vivo studies are needed to evaluate the safety and toxicity profiles of N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide. Overall, N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide is a promising small molecule that has significant potential for the development of novel therapeutic agents.
Synthesis Methods
N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide has been synthesized using various methods, including the reaction of 4-(benzyloxy)benzaldehyde with malononitrile, followed by cyclization with methyl acetoacetate. Another method involves the reaction of 4-(benzyloxy)benzaldehyde with malononitrile, followed by cyclization with 2-bromoacetophenone. The yield of N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide using these methods ranges from 50% to 70%. N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide can also be synthesized using other methods, including the reaction of 4-(benzyloxy)benzaldehyde with malononitrile, followed by cyclization with ethyl acetoacetate.
Scientific Research Applications
N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide has been shown to exhibit potent antitumor activity in various cancer cell lines, including lung cancer, breast cancer, and liver cancer. N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide has also been shown to possess anti-inflammatory properties and has been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide has been shown to possess antiviral activity against various viruses, including herpes simplex virus and human immunodeficiency virus.
properties
IUPAC Name |
N-[cyano-(4-phenylmethoxyphenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-14-11-18(23-26-14)20(24)22-19(12-21)16-7-9-17(10-8-16)25-13-15-5-3-2-4-6-15/h2-11,19H,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYJLVCCMNROGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide](/img/structure/B2483203.png)




![N4-(4-methoxyphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2483213.png)

![3-{(Z)-[4-(dimethylamino)anilino]methylidene}-6-methyl-2H-pyran-2,4-dione](/img/structure/B2483217.png)
![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2483218.png)



![4-[1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]piperazin-2-one](/img/structure/B2483223.png)
![3-[4,8-dimethyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoic Acid](/img/structure/B2483224.png)